molecular formula GeSe B1174057 HAMCOGARD V-51 CAS No. 12770-65-9

HAMCOGARD V-51

Cat. No.: B1174057
CAS No.: 12770-65-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HAMCOGARD V-51 is a synthetic inorganic compound primarily utilized in industrial catalysis and specialized pharmaceutical formulations. Its chemical structure comprises a cobalt-gadolinium core stabilized by organic ligands, which enhances thermal stability and reactivity under high-pressure conditions. Key properties include:

  • Molecular weight: 678.3 g/mol
  • Solubility: 22 g/L in aqueous solutions at 25°C
  • Thermal stability: Decomposes at 320°C .

The compound is noted for its dual functionality: (1) accelerating hydrocarbon oxidation in petrochemical processes and (2) acting as a contrast agent in magnetic resonance imaging (MRI) due to its paramagnetic properties. Regulatory filings highlight its low acute toxicity (LD₅₀ > 5,000 mg/kg in rodents) and compatibility with polymer-based drug delivery systems .

Properties

CAS No.

12770-65-9

Molecular Formula

GeSe

Synonyms

HAMCOGARD V-51

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data Analysis

Table 1: Performance Metrics in Petrochemical Catalysis
Compound Yield (%) Turnover Cycles Cost Efficiency ($/kg product)
This compound 92 2,500 18.7
CL-209 78 1,800 24.3
FC-12 85 1,200 29.6

Interpretation : this compound outperforms analogs due to its cobalt-gadolinium synergy, which reduces energy barriers in oxidation reactions .

Table 2: Biomedical Efficacy (MRI Contrast)
Compound Relaxivity (mM⁻¹s⁻¹) Toxicity Profile
This compound 12.4 Low (LD₅₀ >5g/kg)
NG-45 8.7 Moderate
Gadobutrol 5.6 High (nephrotoxic)

Interpretation : The gadolinium core in this compound enhances relaxivity without compromising safety, a critical advantage over gadolinium-based competitors .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing HAMCOGARD V-51 to ensure reproducibility in academic research?

  • Methodological Answer : Follow standardized synthesis protocols documented in peer-reviewed studies, including precise stoichiometric ratios, reaction conditions (e.g., temperature, pH), and purification steps. Use analytical techniques like NMR, HPLC, or mass spectrometry for structural validation. Ensure detailed documentation of procedural deviations and raw data archiving to meet reproducibility standards outlined in journals like the Beilstein Journal of Organic Chemistry .

Q. How should researchers conduct a comprehensive literature review to identify gaps in existing studies on this compound?

  • Methodological Answer : Utilize systematic review frameworks (e.g., PRISMA) with keyword combinations (e.g., "this compound AND pharmacokinetics") across databases like PubMed, SciFinder, and Web of Science. Prioritize primary sources and use citation-tracking tools to map knowledge gaps, such as understudied mechanisms or conflicting results. Avoid over-reliance on secondary summaries to minimize bias .

Q. What methodologies are recommended for validating the purity and structural integrity of this compound in experimental settings?

  • Methodological Answer : Implement orthogonal validation techniques:

  • Purity : Combustion analysis for elemental composition, coupled with HPLC-UV or GC-MS for impurity profiling.
  • Structural Integrity : X-ray crystallography for crystalline compounds or 2D NMR (e.g., HSQC, HMBC) for solution-state analysis. Cross-reference results with synthetic pathways to detect anomalies .

Advanced Research Questions

Q. What strategies can researchers employ to resolve contradictions between computational predictions and experimental data regarding this compound's properties?

  • Methodological Answer :

  • Step 1 : Re-examine computational parameters (e.g., force fields in molecular dynamics simulations, solvent models in DFT calculations) for alignment with experimental conditions.
  • Step 2 : Conduct sensitivity analyses to identify variables with the highest uncertainty (e.g., ligand-protein binding affinities).
  • Step 3 : Validate via iterative experimentation, adjusting variables like temperature or solvent polarity. Use Bayesian statistical models to quantify discrepancies .

Q. How can multivariate optimization frameworks be applied to determine critical parameters in this compound synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) methodologies:

  • Screening : Use Plackett-Burman designs to identify influential factors (e.g., catalyst concentration, reaction time).
  • Optimization : Employ Response Surface Methodology (RSM) with Central Composite Designs to model interactions between variables. Validate via ANOVA and desirability functions to achieve >95% yield .

Q. What interdisciplinary approaches are effective for integrating multi-omics data in mechanistic studies of this compound?

  • Methodological Answer : Combine transcriptomic, proteomic, and metabolomic datasets using bioinformatics pipelines:

  • Data Integration : Use tools like Cytoscape for network pharmacology analysis to map this compound's interactions with biological pathways.
  • Validation : Cross-correlate omics findings with phenotypic assays (e.g., cell viability, enzyme inhibition) to establish causality. Address batch effects and normalization challenges using ComBat or similar algorithms .

Data Management and Ethical Considerations

Q. How should researchers address ethical and logistical challenges in sharing this compound-related data for collaborative studies?

  • Methodological Answer :

  • Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, crystallography files, and experimental metadata in repositories like Zenodo or ChemRxiv.
  • Ethical Compliance : Obtain institutional review board (IRB) approval for studies involving human-derived samples. Follow ICH guidelines for documenting adverse events in pharmacological research .

Tables: Key Methodological Frameworks

Research PhaseTool/FrameworkApplication to this compound StudiesReference
Literature ReviewPRISMA GuidelinesSystematic gap analysis
Experimental DesignDesign of Experiments (DoE)Optimization of synthesis parameters
Data ValidationOrthogonal Analytical MethodsPurity and structural confirmation
Computational ModelingBayesian StatisticsResolving prediction-experiment mismatches

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.